molecular formula C14H14ClN3 B3081405 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride CAS No. 110178-73-9

2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride

Cat. No. B3081405
CAS RN: 110178-73-9
M. Wt: 259.73 g/mol
InChI Key: YBGHMWLZOCFLQK-UHFFFAOYSA-N
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Description

2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is a versatile chemical compound with immense potential in scientific research. Its unique structure allows for diverse applications, such as drug development, catalysis, and material synthesis. The molecular formula is C14H13N3•HCl, and the molecular weight is 259.73 .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is represented by the SMILES string: C1=CC=C (C=C1)CC2=NC3=C (N2)C=C (C=C3)N.Cl . This indicates that the compound has a benzimidazole core with a benzyl group attached to one nitrogen atom and an amine group attached to the 5-position of the benzimidazole ring. The compound also contains a hydrochloride group.


Physical And Chemical Properties Analysis

The molecular weight of 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride is 259.73 . The predicted boiling point is 531.1±33.0 °C, and the predicted density is 1.263±0.06 g/cm3 . The predicted pKa value is 12.37±0.10 .

Scientific Research Applications

Synthesis and Biological Activity

2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride derivatives have been actively researched for their potent biological activities. For instance, derivatives synthesized by attaching biphenyl tetrazole to the benzimidazole framework exhibited significant antihypertensive effects, with their structures confirmed through various spectroscopic techniques and their biological efficacy assessed via antihypertensive activity measurements (Sharma, Kohli, & Sharma, 2010). Moreover, microwave-promoted synthesis methods have been developed to create benzimidazole derivatives, providing a faster and efficient approach for producing these compounds with potential applications in various fields including medicinal chemistry (Lei, Li, Ding, & Wu, 2013).

Antifungal Applications

Certain benzimidazole compounds, particularly those incorporating morpholine moieties and oxime-ether structures, have demonstrated excellent antifungal properties against a range of fungi, indicating their potential as fungicides or in pharmaceutical applications for treating fungal infections (Zhou, Li, Zhang, & Jiang, 2013).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. New compounds containing benzimidazole moieties have been synthesized and tested for their efficacy against various bacterial and fungal strains, with some showing significant effectiveness. These studies highlight the role of benzimidazole derivatives in developing new therapeutic agents (Abd El-Meguid, 2014).

Photoluminescence and Electroluminescent Materials

Benzimidazole derivatives, especially those complexed with metals like zinc, have been explored for their photoluminescent properties. These compounds exhibit strong luminescence, making them potential candidates for applications in electroluminescent devices and materials (Tong, Zheng, & Chen, 2005).

Mechanism of Action

properties

IUPAC Name

2-benzyl-3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;/h1-7,9H,8,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGHMWLZOCFLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185300-53-1
Record name 1H-Benzimidazol-6-amine, 2-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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